molecular formula C17H15NO5 B14030204 2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione

2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B14030204
M. Wt: 313.30 g/mol
InChI Key: JRKPFWCVODWKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles ensures that the production process is sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, the compound inhibits β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease . The pathways involved include receptor binding and inhibition of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dimethoxybenzyl)oxy)isoindoline-1,3-dione stands out due to its specific interaction with dopamine receptors and its potential in treating neurodegenerative diseases. Its unique substitution pattern also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-21-12-8-7-11(15(9-12)22-2)10-23-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPFWCVODWKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.